[4-(Benzylamino)oxan-4-yl]methanol
Description
[4-(Benzylamino)oxan-4-yl]methanol is a tetrahydropyran (oxane) derivative featuring a benzylamino group and a hydroxymethyl substituent at the 4-position of the oxane ring. The compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or application .
Properties
IUPAC Name |
[4-(benzylamino)oxan-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c15-11-13(6-8-16-9-7-13)14-10-12-4-2-1-3-5-12/h1-5,14-15H,6-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVLFQHUPTZEMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CO)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzylamino)oxan-4-yl]methanol typically involves the reaction of benzylamine with an oxane derivative under controlled conditions. One common method includes the use of oxirane (ethylene oxide) as a starting material, which reacts with benzylamine to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the oxane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize high-purity starting materials and advanced catalytic systems to ensure high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[4-(Benzylamino)oxan-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The benzylamino group can be reduced to form a primary amine.
Substitution: The oxane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.
Major Products Formed
Oxidation: Formation of benzylaminooxan-4-yl aldehyde or benzylaminooxan-4-yl carboxylic acid.
Reduction: Formation of 4-(aminomethyl)oxan-4-ylmethanol.
Substitution: Formation of various substituted oxane derivatives.
Scientific Research Applications
[4-(Benzylamino)oxan-4-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(Benzylamino)oxan-4-yl]methanol involves its interaction with specific molecular targets and pathways. The benzylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The oxane ring provides structural stability and can participate in various chemical reactions, modulating the compound’s activity.
Comparison with Similar Compounds
Tetrahydropyran (Oxane) vs. Cyclohexanol Derivatives
- The hydroxymethyl group at the 4-position may increase hydrophilicity.
- 4-(Benzylamino)cyclohexanol (SarABIM): Features a cyclohexanol core with a hydroxyl group at the 1-position. Demonstrated biofilm inhibition against Staphylococcus aureus, attributed to the benzylamino group’s interaction with bacterial membranes .
Phenol and Pyridine Derivatives
- 4-(Benzylamino)phenol: Substitutes the oxane ring with a phenol group. Potential applications in pharmaceuticals due to phenolic reactivity .
- 4-Benzylaminopyridine: Replaces the oxane with a pyridine ring, introducing aromaticity and basicity. Likely used as a chemical intermediate due to pyridine’s catalytic properties .
Substituent Effects on Physicochemical Properties
- Benzylamino Group: Common across all compounds, this group likely contributes to hydrophobic interactions and hydrogen bonding, critical for biofilm inhibition in SarABIM .
- Methanol vs. Hydroxyl: The hydroxymethyl group in the target compound may improve aqueous solubility compared to SarABIM’s hydroxyl group, but direct solubility data are unavailable.
Biological Activity
[4-(Benzylamino)oxan-4-yl]methanol, a compound characterized by its oxane structure and a benzylamino substituent, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H15NO2, and its CAS number is 1183525-20-3. The compound features a benzylamino group attached to a methanol moiety within an oxane ring, which contributes to its unique biological properties.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structural motifs have been studied for their effects on microRNA expression related to cancer progression. A notable study demonstrated that certain benzylamino derivatives can inhibit the expression of oncogenic microRNA-21, leading to enhanced apoptosis in cancer cells such as HeLa and U-87 MG .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound 1j | 10 | Inhibition of miR-21 |
| Compound A | 15 | Induction of apoptosis |
| Compound B | 20 | Cell cycle arrest |
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. Studies suggest that the benzylamino group may enhance binding affinity to specific targets, such as alcohol dehydrogenase (ADH), which is crucial in the metabolism of alcohols and could be beneficial in treating methanol poisoning .
The biological activity of this compound can be attributed to its interaction with various molecular targets. The proposed mechanisms include:
- MicroRNA Modulation : By inhibiting oncogenic microRNAs, the compound can alter gene expression profiles associated with cancer cell survival.
- Enzyme Interaction : Its structural features allow it to bind effectively to enzymes like ADH, potentially mitigating toxic effects from methanol ingestion.
Case Study 1: Methanol Poisoning Treatment
A clinical report highlighted the use of compounds structurally related to this compound in treating methanol poisoning. Patients treated with alcohol dehydrogenase inhibitors showed improved outcomes when combined with supportive therapies like hemodialysis .
Case Study 2: Cancer Cell Lines
In vitro studies on various cancer cell lines demonstrated that compounds similar to this compound significantly reduced cell viability through apoptosis induction, showcasing their potential as therapeutic agents against cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
